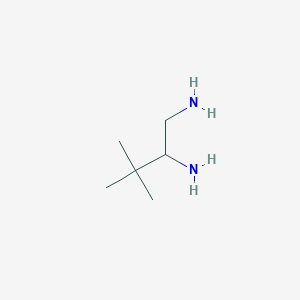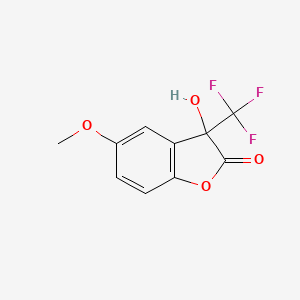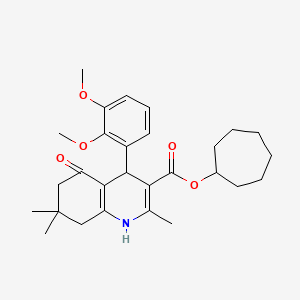![molecular formula C19H16IN3OS B11091231 N-(4-iodo-2-methylphenyl)-3-[(pyrimidin-2-ylsulfanyl)methyl]benzamide](/img/structure/B11091231.png)
N-(4-iodo-2-methylphenyl)-3-[(pyrimidin-2-ylsulfanyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodo-2-methylphenyl)-3-[(pyrimidin-2-ylsulfanyl)methyl]benzamide is a complex organic compound with a molecular formula of C18H15IN2OS. This compound is characterized by the presence of an iodine atom, a pyrimidinylsulfanyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-3-[(pyrimidin-2-ylsulfanyl)methyl]benzamide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the synthesis process and verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)-3-[(pyrimidin-2-ylsulfanyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-3-[(pyrimidin-2-ylsulfanyl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-3-[(pyrimidin-2-ylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-N-[(2-methylphenyl)methyl]benzamide
- 2-Iodo-4-methyl-N-[(2-methylphenyl)methyl]benzamide
Uniqueness
N-(4-iodo-2-methylphenyl)-3-[(pyrimidin-2-ylsulfanyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research applications .
Properties
Molecular Formula |
C19H16IN3OS |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-(pyrimidin-2-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C19H16IN3OS/c1-13-10-16(20)6-7-17(13)23-18(24)15-5-2-4-14(11-15)12-25-19-21-8-3-9-22-19/h2-11H,12H2,1H3,(H,23,24) |
InChI Key |
FTWIEQJHSODXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC(=C2)CSC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11091151.png)
![1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide](/img/structure/B11091159.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide](/img/structure/B11091161.png)
![2-[(4-Methylphenyl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11091174.png)
![4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate](/img/structure/B11091181.png)
![6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one](/img/structure/B11091188.png)
![5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B11091197.png)
![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11091198.png)
![methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-4H-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate](/img/structure/B11091199.png)


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11091216.png)

